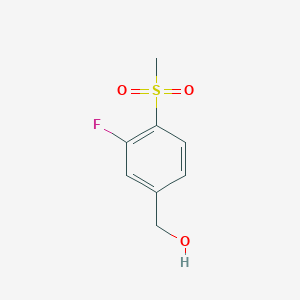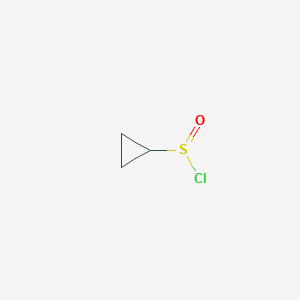![molecular formula C18H24ClN5O4S B2450030 N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide CAS No. 2034205-63-3](/img/no-structure.png)
N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C18H24ClN5O4S and its molecular weight is 441.93. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Bol’but et al. (2014) discussed the synthesis of related pyrazole derivatives, highlighting the intricate chemical processes involved in creating such complex molecules Bol’but et al., 2014.
- A study by McLaughlin et al. (2016) focused on the synthesis and analytical characterization of similar compounds, underscoring the importance of accurate identification in research chemicals McLaughlin et al., 2016.
Structural Analysis
- Kumarasinghe et al. (2009) explored the structural analysis of pyrazole compounds, emphasizing the significance of regioisomer identification through spectroscopic techniques Kumarasinghe et al., 2009.
- Daidone et al. (2014) reported on the unexpected synthesis of a pyrazole derivative, which also binds to the central benzodiazepine receptor, demonstrating the potential for diverse biological activities Daidone et al., 2014.
Potential Biological Activities
- Gein et al. (2019) discussed the synthesis of pyrazole derivatives and their testing for analgesic, anti-inflammatory, and antimicrobial activities, suggesting potential therapeutic applications Gein et al., 2019.
- Rai et al. (2009) synthesized a series of novel oxadiazoles based on the pyrazole core and evaluated their antibacterial activity, highlighting the antimicrobial potential of such compounds Rai et al., 2009.
Molecular Docking and Theoretical Studies
- Viji et al. (2020) conducted spectroscopic and quantum chemical calculations on a pyrazole derivative, providing insight into its potential anticancer and antimicrobial activities Viji et al., 2020.
- Shim et al. (2002) explored the molecular interaction of a pyrazole carboxamide with the CB1 cannabinoid receptor, highlighting the significance of such compounds in receptor binding studies Shim et al., 2002.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide involves the reaction of 5-chloro-2-methoxyaniline with 4-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylic acid chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "4-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylic acid chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "Step 1: Dissolve 5-chloro-2-methoxyaniline in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, pyridine) to the solution.", "Step 2: Add 4-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylic acid chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide as a white solid." ] } | |
CAS-Nummer |
2034205-63-3 |
Produktname |
N-(5-Chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide |
Molekularformel |
C18H24ClN5O4S |
Molekulargewicht |
441.93 |
IUPAC-Name |
N-(5-chloro-2-methoxyphenyl)-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C18H24ClN5O4S/c1-12-17(13(2)22-21-12)29(26,27)24-8-4-7-23(9-10-24)18(25)20-15-11-14(19)5-6-16(15)28-3/h5-6,11H,4,7-10H2,1-3H3,(H,20,25)(H,21,22) |
InChI-Schlüssel |
YGFHDMAAPJSLCE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



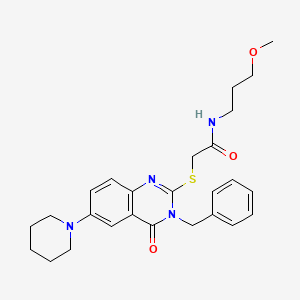
![N-[4-[2-(2-Chloroacetyl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]acetamide](/img/structure/B2449948.png)
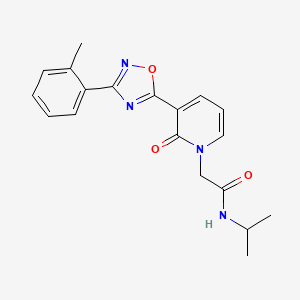
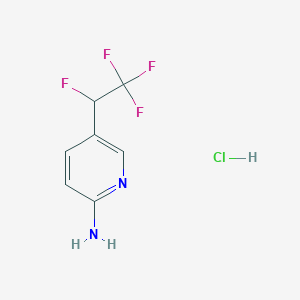
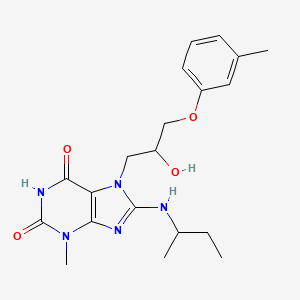
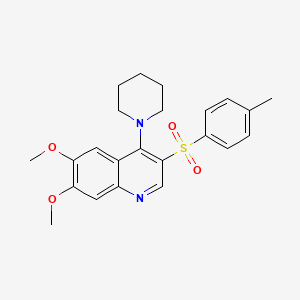


![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide](/img/structure/B2449960.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2449963.png)
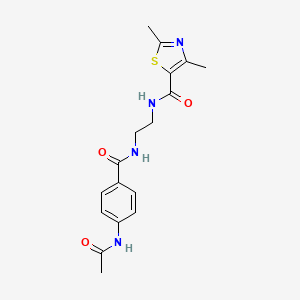
![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)
